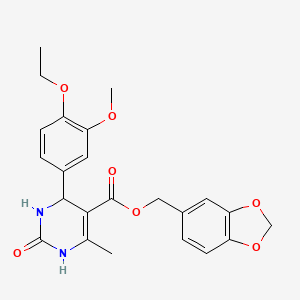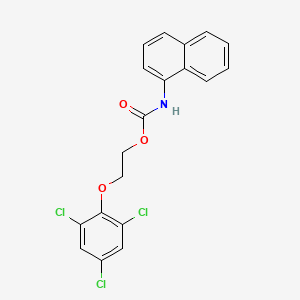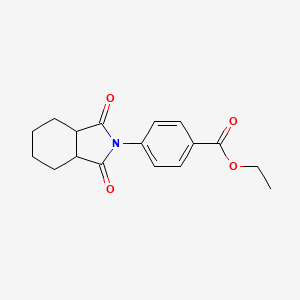![molecular formula C25H22ClFN2 B5203878 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is also known as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1). The CRF1 receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
作用機序
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves its selective antagonism of the CRF1 receptor. The CRF1 receptor is primarily expressed in the brain regions that are involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis and decreases the release of stress hormones like cortisol. This leads to a reduction in anxiety-like behaviors and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones like cortisol and corticosterone in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the regulation of mood and cognitive function. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows for a more specific investigation of the role of this receptor in stress-related disorders. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unintended effects on other receptors and systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the investigation of its potential use in the treatment of stress-related disorders in humans. Another direction is the exploration of its effects on other neurotransmitter systems and receptors, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more selective and potent CRF1 receptor antagonists can improve the specificity and efficacy of this compound in lab experiments and clinical trials.
合成法
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves a series of chemical reactions. The first step is the synthesis of 10-chloro-9-anthraldehyde from anthracene. The aldehyde is then reduced to the corresponding alcohol, which is further reacted with 4-fluorobenzylamine to form the intermediate. The final step involves the cyclization of the intermediate with piperazine to form the target compound.
科学的研究の応用
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research studies to investigate the role of CRF1 receptor in stress-related disorders. It has been found to be effective in reducing anxiety-like behaviors in animal models of stress and anxiety disorders. This compound has also been studied for its potential use in the treatment of depression, addiction, and other psychiatric disorders.
特性
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-28-13-15-29(16-14-28)19-11-9-18(27)10-12-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUADHQZYLHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)


![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)